molecular formula C34H63ClN2O6S B12076603 Clindamycin 3-Palmitate

Clindamycin 3-Palmitate

カタログ番号: B12076603
分子量: 663.4 g/mol
InChIキー: ZGCNMHQDCCSXMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clindamycin 3-Palmitate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of bacterial infections. This compound is a prodrug, meaning it is converted into its active form, clindamycin, in the body. This conversion allows for better absorption and bioavailability, making it effective in treating various infections.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Clindamycin 3-Palmitate involves the esterification of clindamycin with palmitic acid. The process typically includes the following steps:

    Dissolution: Clindamycin is dissolved in a suitable solvent.

    Esterification: Palmitic acid is added to the solution, and the mixture is heated to facilitate the esterification reaction.

    Purification: The resulting product is purified using techniques such as column chromatography to remove impurities.

    Recrystallization: The purified product is recrystallized to obtain this compound in its final form.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale dissolution: Clindamycin is dissolved in industrial-grade solvents.

    Controlled esterification: Palmitic acid is added, and the reaction is carefully monitored to ensure complete esterification.

    Bulk purification: Techniques such as large-scale chromatography are used to purify the product.

    Final processing: The product is recrystallized and dried to obtain the final compound.

化学反応の分析

Types of Reactions

Clindamycin 3-Palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Clindamycin 3-Palmitate has a wide range of applications in scientific research:

作用機序

Clindamycin 3-Palmitate exerts its effects by being converted into clindamycin in the body. Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome. This binding impedes the assembly of the ribosome and the translation process, ultimately inhibiting bacterial growth .

類似化合物との比較

Similar Compounds

Uniqueness

Clindamycin 3-Palmitate is unique due to its esterified form, which enhances its bioavailability and absorption compared to other derivatives. This makes it particularly effective in treating infections where high bioavailability is crucial .

特性

分子式

C34H63ClN2O6S

分子量

663.4 g/mol

IUPAC名

[2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate

InChI

InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-29(39)31(43-34(44-5)30(32)40)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)

InChIキー

ZGCNMHQDCCSXMS-UHFFFAOYSA-N

正規SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(OC(C1O)SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。